![molecular formula C14H21N3O2S B2461653 1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea CAS No. 1796785-49-3](/img/structure/B2461653.png)
1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea
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Overview
Description
“1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea” is a complex organic compound. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of a piperidine ring, a common structural motif in many pharmaceuticals, is also noted .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (thiophene and piperidine), followed by their functionalization and coupling. The exact synthetic route would depend on the desired substitution pattern and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and piperidine rings would likely contribute to the overall stability of the molecule, while the urea group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene, piperidine, and urea groups. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The piperidine ring can act as a base or nucleophile. The urea group can participate in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid. The urea group could form hydrogen bonds, potentially increasing the compound’s solubility in polar solvents .properties
IUPAC Name |
1,1-dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-16(2)14(19)15-11-5-7-17(8-6-11)13(18)10-12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQZDQYTHGGSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea |
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